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Compound of Interest

Compound Name: Methyl homoveratrate

Cat. No.: B094004 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
homoveratrate (also known as Methyl 2-(3,4-dimethoxyphenyl)acetate), a key intermediate in

various synthetic pathways. The document details its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and a

logical workflow for spectroscopic analysis.

Chemical Structure and Properties
Methyl homoveratrate is an organic compound with the following chemical structure:

IUPAC Name: Methyl 2-(3,4-dimethoxyphenyl)acetate CAS Number: 15964-79-1 Molecular

Formula: C₁₁H₁₄O₄ Molecular Weight: 210.23 g/mol SMILES:

COC1=C(C=C(C=C1)CC(=O)OC)OC

Spectroscopic Data
The following tables summarize the key spectroscopic data for Methyl homoveratrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.7 s 3H -OCH₃ (ester)

~3.8 s 6H -OCH₃ (aromatic)

~3.5 s 2H -CH₂-

~6.8 m 3H Aromatic CH

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

~52.1 -OCH₃ (ester)

~55.8 -OCH₃ (aromatic)

~41.0 -CH₂-

~111.0, 112.0, 120.0 Aromatic CH

~127.0, 148.0, 149.0 Aromatic C (quaternary)

~172.0 C=O (ester)

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

1735-1745 Strong C=O stretch (ester)[1]

~1200, ~1100 Strong C-O stretch (ester)

~2950, ~2850 Medium C-H stretch (aliphatic)

~3050 Weak C-H stretch (aromatic)

~1600, ~1500 Medium C=C stretch (aromatic ring)

3200-3600 Broad
O-H stretch (alcohol product

after reduction)
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Mass Spectrometry (MS)
m/z Relative Intensity Assignment

210 Moderate [M]⁺ (Molecular Ion)

151 High [M - COOCH₃]⁺

107 Moderate [C₇H₇O]⁺

77 Moderate [C₆H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-25 mg of Methyl homoveratrate in approximately 0.6-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[2]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).[2]

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: A 400 MHz or higher NMR spectrometer is recommended for optimal

resolution.[3]

¹H NMR:

Number of scans: 16-64
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Relaxation delay (d1): 1-5 seconds

Spectral width: ~16 ppm[3]

¹³C NMR:

Proton decoupled

Number of scans: ≥1024 (due to the low natural abundance of ¹³C)[3]

Relaxation delay (d1): 2 seconds[3]

FT-IR Spectroscopy
Sample Preparation:

Neat Liquid: Place a small drop of liquid Methyl homoveratrate between two KBr or NaCl

plates to form a thin film.

Solution: Prepare a concentrated solution of the compound in a suitable solvent (e.g., CCl₄,

CHCl₃). The solvent spectrum should be recorded separately as a background.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

Range: Typically 4000-400 cm⁻¹.

Procedure:

Obtain a background spectrum of the empty sample holder or the solvent.

Place the prepared sample in the spectrometer's sample compartment.

Acquire the sample spectrum. The instrument software will automatically subtract the

background spectrum.

Mass Spectrometry
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Sample Preparation:

Dissolve a small amount of Methyl homoveratrate in a volatile organic solvent (e.g.,

methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[4]

Further dilute the solution to a final concentration of 10-100 µg/mL.[4]

Instrumentation and Data Acquisition:

Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source

(e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Ionization Mode: EI is commonly used for volatile, thermally stable compounds like Methyl
homoveratrate.

Analysis: The ionized sample is passed through a mass analyzer, which separates the ions

based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and interpreting the

spectroscopic data for a compound like Methyl homoveratrate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b094004?utm_src=pdf-body
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://www.benchchem.com/product/b094004?utm_src=pdf-body
https://www.benchchem.com/product/b094004?utm_src=pdf-body
https://www.benchchem.com/product/b094004?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis Workflow for Methyl Homoveratrate

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Conclusion

Synthesis & Purification of
Methyl Homoveratrate

Dissolution in
Appropriate Solvent

NMR Spectroscopy
(1H, 13C) FT-IR Spectroscopy Mass Spectrometry

NMR Spectra Analysis:
- Chemical Shifts

- Multiplicity
- Integration

IR Spectrum Analysis:
- Characteristic Absorptions

- Functional Groups

MS Spectrum Analysis:
- Molecular Ion Peak

- Fragmentation Pattern

Structure Elucidation &
Confirmation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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